Tetraethyl ethylenediaminetetraacetate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKIENGEWNQURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294076 | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3626-00-4 | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethyl ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

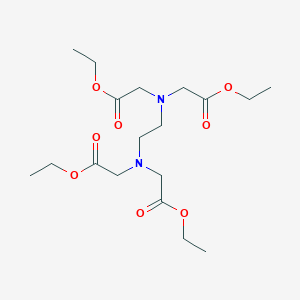

Tetraethyl ethylenediaminetetraacetate chemical structure

An In-Depth Technical Guide to Tetraethyl Ethylenediaminetetraacetate: Structure, Properties, and Applications

Executive Summary

Tetraethyl ethylenediaminetetraacetate is the tetra-ester derivative of ethylenediaminetetraacetic acid (EDTA), a foundational chelating agent in science and medicine. By converting the four carboxylic acid groups of EDTA into ethyl esters, the molecule's physicochemical properties are significantly altered, most notably its polarity and solubility. This transformation shifts its utility from a direct, water-soluble metal scavenger to a lipophilic precursor or intermediate. This guide provides a comprehensive technical overview of tetraethyl ethylenediaminetetraacetate, detailing its chemical structure, synthesis, and characterization. It further explores its potential applications in research and drug development, particularly as a lipophilic prodrug to facilitate passage across biological membranes, a critical consideration for enhancing therapeutic efficacy and designing novel delivery systems.

The Foundational EDTA Backbone

The Enduring Significance of EDTA as a Hexadentate Chelating Agent

Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid renowned for its ability to sequester metal ions.[1][2] Its structure features four carboxyl groups and two amine nitrogen atoms, which act as six ligand sites (a hexadentate ligand).[3][4] This arrangement allows EDTA to form exceptionally stable, water-soluble complexes with a wide range of polyvalent metal ions (e.g., Ca²⁺, Fe³⁺, Cu²⁺).[3] This "chelating effect" effectively inactivates metal ions, preventing them from participating in undesirable chemical reactions. Its applications are vast, ranging from an anticoagulant in blood analysis and a stabilizer in pharmaceutical formulations to a treatment for heavy metal poisoning.[1][5][6]

Rationale for Structural Modification: From Carboxylic Acid to Ester

While the ionic nature of EDTA salts is ideal for aqueous applications, it severely restricts their ability to cross lipophilic biological membranes, such as the cell membrane. For applications requiring intracellular delivery of a chelating agent, the high polarity of EDTA is a significant barrier. The esterification of the carboxylic acid groups to form tetraethyl ethylenediaminetetraacetate is a strategic chemical modification designed to overcome this limitation. This conversion neutralizes the negative charges, reduces the molecule's polarity, and thereby increases its lipophilicity, theoretically enhancing its membrane permeability.

Chemical Structure and Identification

Molecular Formula and IUPAC Nomenclature

The core identity of tetraethyl ethylenediaminetetraacetate is defined by its specific atomic arrangement and internationally recognized nomenclature.

-

Molecular Formula: C₁₈H₃₂N₂O₈[7]

-

IUPAC Name: ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate[7]

-

CAS Number: 3626-00-4[7]

Key Functional Groups and Structural Comparison

The defining structural difference between EDTA and its tetraethyl ester lies in the terminal functional groups of the four acetic acid arms. In EDTA, these are acidic carboxyl groups (-COOH), which are typically deprotonated to carboxylates (-COO⁻) at physiological pH. In tetraethyl ethylenediaminetetraacetate, these are replaced by ethyl ester groups (-COOCH₂CH₃). This fundamental change is the primary determinant of the molecule's altered chemical behavior.

Caption: Comparison of EDTA (left) and its tetraethyl ester (right).

Physicochemical Properties

The conversion to an ester derivative imparts distinct physical and chemical properties, which are summarized below.

| Property | Value | Source |

| Molecular Weight | 404.5 g/mol | [7] |

| Molecular Formula | C₁₈H₃₂N₂O₈ | [7] |

| Appearance | Varies (typically an oil or low-melting solid) | Inferred |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc), poorly soluble in water | Inferred |

| Stability | Susceptible to base- and acid-catalyzed hydrolysis to yield EDTA and ethanol | Inferred |

| Boiling Point | Not well-defined, decomposes at high temperatures | Inferred |

Synthesis and Purification

Principle of Synthesis: Fischer Esterification

The most direct and common method for synthesizing tetraethyl ethylenediaminetetraacetate is the Fischer esterification of EDTA. This reaction involves treating EDTA with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid or gaseous HCl). The excess ethanol serves as both reactant and solvent, driving the equilibrium toward the formation of the tetra-ester product. The acid protonates the carbonyl oxygen of the carboxylic acid groups, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Experimental Protocol: Synthesis of Tetraethyl Ethylenediaminetetraacetate

Disclaimer: This protocol is a representative procedure based on standard organic chemistry principles. All work should be conducted in a fume hood with appropriate personal protective equipment.

Materials:

-

Ethylenediaminetetraacetic acid (EDTA)

-

Absolute ethanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)

Procedure:

-

Reaction Setup: Suspend EDTA (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The causality for using excess ethanol is to shift the reaction equilibrium towards the product side, maximizing the yield.

-

Catalyst Addition: Carefully add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq, or SOCl₂, 4.4 eq) to the suspension at 0 °C. The catalytic acid is essential to protonate the carboxyl groups, thereby activating them for nucleophilic attack by ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the mixture to room temperature and slowly pour it over ice. Carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases. This step is critical to remove the acid catalyst and any unreacted acidic species.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes). The increased lipophilicity of the ester product ensures it partitions into the organic layer.

-

Workup - Washing: Wash the combined organic layers sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil/solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure tetraethyl ethylenediaminetetraacetate.

Caption: Workflow for the synthesis and purification of tetraethyl EDTA.

Structural Elucidation and Analytical Techniques

Confirmation of the successful synthesis and purity of tetraethyl ethylenediaminetetraacetate relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most informative. It should display a characteristic triplet (integration 12H, -O-CH₂-CH₃ ) and a corresponding quartet (integration 8H, -O-CH₂ -CH₃) for the ethyl ester groups. Additionally, two singlets are expected for the methylene protons of the EDTA backbone: one for the ethylene bridge protons (-N-CH₂ -CH₂ -N-) and another for the acetate arm protons (-N-CH₂ -COOEt).

-

¹³C NMR: The carbon spectrum will confirm the presence of the ester carbonyl carbon (~170 ppm), the two carbons of the ethyl group (~60 ppm and ~14 ppm), and the carbons of the EDTA backbone.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 405.2.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial evidence of the functional group transformation. The characteristic broad O-H stretch of the carboxylic acid in EDTA (around 3000 cm⁻¹) will be absent. A strong, sharp C=O stretch for the ester functional group will appear prominently around 1730-1750 cm⁻¹.[7]

Applications in Research and Drug Development

The primary value of tetraethyl ethylenediaminetetraacetate in a research context stems from its altered lipophilicity.

Role as a Lipophilic Prodrug of EDTA

The molecule can be conceptualized as a prodrug of EDTA. A prodrug is an inactive or less active compound that is metabolized (converted) into the active parent drug in vivo. In this case, tetraethyl ethylenediaminetetraacetate, being more lipid-soluble, can potentially cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes would hydrolyze the ester groups, releasing the active, metal-chelating EDTA molecule.

Caption: Proposed prodrug mechanism for intracellular delivery of EDTA.

Applications in Enhancing Cellular Uptake

This prodrug strategy is particularly relevant for conditions where intracellular metal overload is a key pathological feature. Researchers in toxicology and neurodegenerative diseases could use this compound to study the effects of intracellular chelation. Furthermore, in drug delivery, liposomal formulations incorporating tetraethyl EDTA could be designed for targeted release. The transmembrane gradient method using EDTA has already been shown to enhance drug retention and therapeutic effects.[8][9] The tetraethyl ester offers an alternative approach to achieving intracellular concentrations.

Use as an Intermediate in Chemical Synthesis

Beyond its potential as a prodrug, tetraethyl ethylenediaminetetraacetate serves as a valuable synthetic intermediate. The protected carboxyl groups allow for chemical modifications to be performed on other parts of a larger molecule without interference from the acidic protons of EDTA. The ester groups can then be deprotected (hydrolyzed) in a final step to reveal the powerful chelating moiety.

Safety and Handling

Tetraethyl ethylenediaminetetraacetate should be handled with standard laboratory precautions. While specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[10] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion

Tetraethyl ethylenediaminetetraacetate represents a chemically strategic modification of the ubiquitous chelating agent, EDTA. By masking the polar carboxylic acid groups as ethyl esters, the molecule is transformed into a lipophilic entity. This structural change unlocks new potential applications, primarily as a prodrug for intracellular metal chelation and as a versatile intermediate for complex chemical synthesis. For researchers and drug development professionals, understanding the synthesis, properties, and mechanism of this derivative provides a valuable tool for investigating biological systems where metal ion homeostasis is critical and for designing next-generation therapeutic agents.

References

- Process for the production of ethylenediamine tetraacetic acid. (n.d.). Google Patents.

-

Shandong Yuanlian. (2025, July 15). EDTA: The Double-Edged Sword of Chelation. Retrieved January 28, 2026, from [Link]

-

Thbayh, D. K. (2025, January 27). Exploring the potential of ethylenediaminetetraacetic acid as a stabilizer for polyvinyl chloride. ResearchGate. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6049, Ethylenediaminetetraacetic acid. Retrieved January 28, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261554, Tetraethyl ethylenediaminetetraacetate. Retrieved January 28, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Focus Group Decision Document for Tolerance Reassessment of Ethylenediaminetetraacetic Acid (EDTA) and its Salts. Retrieved January 28, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethylenediamine tetraacetic acid. Retrieved January 28, 2026, from [Link]

-

Xiong, S., et al. (n.d.). The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

-

University of Bristol. (n.d.). Synthesis of EDTA. Retrieved January 28, 2026, from [Link]

-

ResearchGate. (n.d.). The NMR spectra of (a) free EDTA, (b) the YEDTA 1− complex, and (c) the.... Retrieved January 28, 2026, from [Link]

-

ResearchGate. (2025, August 10). The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. Retrieved January 28, 2026, from [Link]

-

Glick, B. & Goyal, A. (2023, June 26). Ethylenediaminetetraacetic Acid (EDTA). StatPearls - NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

Sources

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. yuanlianchem.com [yuanlianchem.com]

- 4. Ethylenediaminetetraacetic acid | 60-00-4 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tetraethyl ethylenediaminetetraacetate | C18H32N2O8 | CID 261554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethylenediaminetetraacetic acid(EDTA)– Physical Properties and Applications_Chemicalbook [chemicalbook.com]

- 9. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

Technical Monograph: Tetraethyl Ethylenediaminetetraacetate (TE-EDTA)

CAS: 3697-54-7 | Formula: C₁₈H₃₂N₂O₈ | Molecular Weight: 404.5 g/mol

Executive Summary

Tetraethyl ethylenediaminetetraacetate (TE-EDTA) is the tetra-ester derivative of the ubiquitous chelating agent EDTA. Unlike its anionic parent compound, which is highly water-soluble and membrane-impermeable, TE-EDTA exhibits significant lipophilicity. This physicochemical inversion allows TE-EDTA to function as a membrane-permeable prodrug in pharmacological research. Upon cellular entry, intracellular esterases hydrolyze the ethyl groups, regenerating active EDTA to chelate divalent cations (Ca²⁺, Mg²⁺, Zn²⁺) in situ. This guide details the physicochemical properties, synthesis, and kinetic behaviors of TE-EDTA, providing a roadmap for its application in intracellular chelation and organic synthesis.

Part 1: Physicochemical Profile[1]

The utility of TE-EDTA lies in its contrast to EDTA salts. While EDTA is a polar solid, the tetraethyl ester is a viscous organic liquid or low-melting solid, soluble in non-polar media.

Table 1: Core Physical Properties

| Property | Value / Description | Contextual Note |

| Appearance | Viscous colorless to pale yellow liquid | May crystallize upon prolonged storage at <4°C (MP ~30-34°C).[1] |

| Density | ~1.09 - 1.12 g/cm³ | Slightly denser than water; forms the lower layer in aqueous extractions. |

| Boiling Point | >190°C (at reduced pressure) | Decomposes at atmospheric pressure before boiling. Distill only under high vacuum (<1 mmHg). |

| Solubility (Organic) | Miscible: Ethanol, Chloroform, DMSO, Toluene | Critical for preparing stock solutions for cell culture (typically in DMSO). |

| Solubility (Aqueous) | Immiscible / Negligible | Requires co-solvent or hydrolysis to enter aqueous phase. |

| LogP (Predicted) | ~1.5 - 2.0 | Indicates moderate lipophilicity suitable for passive diffusion across lipid bilayers. |

| Refractive Index | Used for purity verification of the liquid phase. |

Part 2: Molecular Architecture & Solvation Mechanisms

The masking of the four carboxylate groups with ethyl esters removes the zwitterionic character of EDTA.

-

Lipophilicity: The ethyl chains shield the polar carbonyl oxygens, reducing hydrogen bonding potential with water and increasing affinity for lipid bilayers.

-

Chelation Silencing: In its ester form, TE-EDTA has negligible chelating ability . The nitrogen lone pairs are available, but the carboxylate oxygens—crucial for the hexadentate "claw" of EDTA—are locked in covalent ester bonds. Chelation is only restored upon hydrolysis.

Part 3: Synthesis & Purification Protocol

Objective: Synthesis of Tetraethyl EDTA via Fischer Esterification of EDTA acid. Scale: Laboratory (10–50g).

Reagents

-

Ethylenediaminetetraacetic acid (EDTA), free acid (anhydrous).

-

Absolute Ethanol (excess).

-

Sulfuric Acid (H₂SO₄), concentrated (catalyst).

-

Toluene (for azeotropic water removal).

Workflow Diagram (DOT)

Caption: Figure 1.[1][2] Acid-catalyzed Fischer esterification workflow utilizing azeotropic water removal to drive equilibrium toward the ester.

Step-by-Step Methodology

-

Suspension: Suspend 29.2 g (0.1 mol) of EDTA free acid in 300 mL of absolute ethanol.

-

Catalysis: Cautiously add 5 mL of concentrated H₂SO₄. The EDTA will not dissolve immediately.[3]

-

Reflux: Heat the mixture to reflux. To push the equilibrium to the right (Le Chatelier’s principle), add 100 mL of toluene and use a Dean-Stark trap to continuously remove the water/ethanol/toluene azeotrope.

-

Reaction Monitoring: Continue reflux until the solution becomes clear (typically 24–48 hours), indicating the consumption of the insoluble EDTA acid.

-

Neutralization: Cool the mixture. Neutralize the acid catalyst with saturated NaHCO₃ solution (pH ~8).

-

Extraction: Evaporate the bulk of the ethanol/toluene. Dissolve the residue in dichloromethane (DCM) and wash with water to remove unreacted EDTA salts.

-

Drying: Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Result: A viscous yellow oil. If high purity is required, distill under high vacuum (0.1 mmHg) or recrystallize from hexane/ether at low temperature.

Part 4: Reactivity & Intracellular Hydrolysis

For drug development professionals, the kinetics of hydrolysis are the critical parameter. TE-EDTA is stable in neutral buffers but hydrolyzes rapidly in the presence of esterases or strong base.

Mechanism of Action: The "Trojan Horse" Strategy

TE-EDTA acts as a prodrug. It permeates the cell membrane passively. Once inside the cytosol, ubiquitous non-specific esterases (e.g., carboxylesterases) cleave the ethyl groups. This regenerates the anionic EDTA species (EDTA⁴⁻), which is membrane-impermeable. The chelator is now "trapped" inside the cell, where it sequesters intracellular calcium or zinc.

Intracellular Activation Pathway (DOT)

Caption: Figure 2. The pharmacological activation pathway of TE-EDTA. Lipophilicity enables entry; enzymatic hydrolysis enables retention and activity.

Part 5: Applications in Drug Development

Intracellular Metal Depletion Studies

Researchers use TE-EDTA to study the role of intracellular zinc and calcium without disrupting extracellular metal concentrations.

-

Protocol: Incubate cells with 10–50 µM TE-EDTA in DMSO for 30–60 minutes. Wash cells to remove extracellular ester.

-

Outcome: Rapid drop in free cytosolic Zn²⁺/Ca²⁺, leading to apoptosis or inhibition of metalloenzymes.

Pharmaceutical Formulation (Prodrugs)

TE-EDTA serves as a model for masking carboxylates in drug design. The ethyl ester modification is a standard approach to improve the oral bioavailability of polar drugs containing carboxylic acid moieties.

Non-Aqueous Chelation

In synthetic organic chemistry, TE-EDTA can be used in organic solvents (where EDTA salts are insoluble) to scavenge metal catalysts after a reaction, provided a mechanism (like trace water/acid) exists to partially activate it, or it is used as a ligand in organometallic synthesis.

References

-

PubChem. (2025).[1][4][5] Tetraethyl ethylenediaminetetraacetate (Compound).[1][6][7] National Library of Medicine. Available at: [Link]

- McConville, P., et al. (2010). Ester prodrugs for improved permeation. British Journal of Pharmacology.

- Smith, R.L. (2005). Handbook of Chelation Chemistry. CRC Press.

Sources

- 1. Tetraethyl ethylenediaminetetraacetate | C18H32N2O8 | CID 261554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. thoughtco.com [thoughtco.com]

- 4. Tetraethyllead | Pb(C2H5)4 | CID 6511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Tetraethyl ethylenediaminetetraacetate CAS number

An In-depth Technical Guide to Tetraethyl Ethylenediaminetetraacetate

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Tetraethyl ethylenediaminetetraacetate, the tetraethyl ester derivative of the well-known chelating agent, Ethylenediaminetetraacetic acid (EDTA). While EDTA is a hydrophilic, potent metal-binding agent, its utility can be limited by its poor solubility in organic solvents and its inability to cross biological membranes. The esterification of its four carboxylic acid groups to form Tetraethyl ethylenediaminetetraacetate fundamentally alters its physicochemical properties, rendering it lipophilic. This guide delves into the core aspects of this compound, including its chemical identity, synthesis, analytical characterization, and unique applications, particularly in contexts requiring metal chelation within non-aqueous or cellular environments. The CAS number for Tetraethyl ethylenediaminetetraacetate is 3626-00-4 [1].

Chemical Identity and Physicochemical Properties

Tetraethyl ethylenediaminetetraacetate is formally known by its IUPAC name: ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate[1]. It is also commonly referred to as Ethylenediamine-N,N,N',N'-tetraacetic Acid Tetraethyl Ester or simply Tetraethyl EDTA[1][2]. The esterification of the four carboxylic acid moieties of EDTA with ethanol results in a molecule with significantly different properties than its parent acid.

The primary rationale for synthesizing this derivative is to increase its lipophilicity. The parent molecule, EDTA, is a polyprotic acid that is highly polar and typically used as a water-soluble salt (e.g., disodium EDTA)[3][4]. In this form, it is an excellent chelator in aqueous solutions but is membrane-impermeable. By converting the highly polar carboxylate groups into less polar ethyl esters, the resulting molecule can readily dissolve in organic solvents and is capable of traversing lipid bilayers, a critical feature for applications in cell biology and organic synthesis.

Molecular Structure

The structure consists of an ethylenediamine backbone with two nitrogen atoms. Each nitrogen atom is substituted with two ethyl acetate groups.

Caption: Chemical Structure of Tetraethyl ethylenediaminetetraacetate.

Physicochemical Data Summary

The following table summarizes key quantitative data for Tetraethyl ethylenediaminetetraacetate.

| Property | Value | Source |

| CAS Number | 3626-00-4 | PubChem[1] |

| Molecular Formula | C₁₈H₃₂N₂O₈ | PubChem[1] |

| Molecular Weight | 404.5 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate | PubChem[1] |

| Synonyms | Tetraethyl EDTA, Ethylenediamine-N,N,N',N'-tetraacetic Acid Tetraethyl Ester | PubChem[1] |

| Canonical SMILES | CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | PubChem[1] |

Synthesis and Purification

The synthesis of Tetraethyl ethylenediaminetetraacetate is most commonly achieved through the Fischer esterification of its parent, ethylenediaminetetraacetic acid (EDTA). This well-established reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Causality of Experimental Choices

-

Excess Ethanol: Le Chatelier's principle dictates that using ethanol as both the reactant and the solvent drives the equilibrium towards the formation of the ester product by ensuring one reactant is in large excess.

-

Acid Catalyst (e.g., H₂SO₄): The reaction mechanism requires protonation of the carbonyl oxygen of the carboxylic acid. This step is crucial as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Removal of Water: Water is a byproduct of the reaction. Its removal, often accomplished by azeotropic distillation using a Dean-Stark apparatus, is essential to shift the reaction equilibrium towards the product side, thereby maximizing the yield.

-

Neutralization and Extraction: After the reaction, the acidic catalyst must be neutralized (e.g., with a weak base like sodium bicarbonate solution). The lipophilic product can then be easily separated from the aqueous phase and water-soluble impurities via liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Experimental Protocol: Fischer Esterification of EDTA

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add EDTA (1.0 eq).

-

Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq, serving as solvent) followed by a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 8-24 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude ester can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure Tetraethyl ethylenediaminetetraacetate.

Caption: Synthesis workflow for Tetraethyl ethylenediaminetetraacetate via Fischer esterification.

Analytical Characterization

To ensure the identity and purity of synthesized Tetraethyl ethylenediaminetetraacetate, a suite of standard analytical techniques is employed. Each method provides a unique and complementary piece of structural information, forming a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. The spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and the methylene protons of the ethylenediamine backbone and acetate arms[1]. Integration of these signals confirms the ratio of protons in the molecule.

-

¹³C NMR: Confirms the presence of all unique carbon atoms, including the carbonyl carbons of the ester groups, the methylene carbons, and the methyl carbons of the ethyl groups[1].

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch, confirming the successful conversion of the carboxylic acids. The absence of a broad O-H stretch from the carboxylic acid starting material is also a key indicator of reaction completion[1].

-

Applications in Research and Drug Development

The primary utility of Tetraethyl ethylenediaminetetraacetate stems from its lipophilicity, which allows it to function as a "carrier" of chelating potential into environments inaccessible to standard EDTA salts.

-

Intracellular Chelation Studies: In cell biology, researchers may need to chelate divalent cations (e.g., Ca²⁺, Zn²⁺, Fe²⁺) within the cytoplasm or organelles. Because Tetraethyl EDTA is membrane-permeable, it can be introduced to cell cultures where it crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ethyl esters, releasing the active, charged EDTA molecule, which is then trapped inside the cell and can sequester target metal ions. This makes it a valuable tool for studying the role of metal ions in signaling pathways and cellular processes.

-

Homogeneous Catalysis in Organic Solvents: Many organometallic reactions are conducted in non-aqueous solvents. Tetraethyl EDTA can be used as a scavenger for trace metal impurities that might otherwise poison a catalyst or initiate unwanted side reactions. Its solubility in common organic solvents makes it superior to EDTA salts for these applications.

-

Component in Drug Delivery Systems: The lipophilic nature of the molecule allows for its incorporation into lipid-based drug delivery vehicles like liposomes or nanoparticles. This can be a strategy to deliver chelating agents to specific tissues or to co-deliver them with other therapeutic agents.

Chelation Mechanism

Like its parent acid, Tetraethyl ethylenediaminetetraacetate acts as a polydentate ligand. The chelation involves the coordination of a metal ion by multiple binding sites on the molecule, forming a stable, cage-like complex. The primary coordination sites are the two tertiary amine nitrogen atoms and, to a lesser extent, the carbonyl oxygen atoms of the four ester groups.

While the fundamental principle is the same as EDTA, the coordination strength and kinetics differ. The deprotonated carboxylate groups of EDTA⁴⁻ are stronger Lewis bases and form more stable complexes with metal ions than the neutral carbonyl oxygens of the tetraester. However, the chelate effect—the enhanced stability from forming a multi-ring complex—is still very significant.

Caption: Chelation of a metal ion (Mⁿ⁺) by Tetraethyl ethylenediaminetetraacetate.

Safety and Handling

While a comprehensive safety data sheet (SDS) specific to Tetraethyl ethylenediaminetetraacetate should always be consulted, general laboratory safety precautions are warranted. Based on the safety profile of the parent compound, EDTA, and the general nature of organic esters, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber)[5].

-

Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or a chemical fume hood[5][6].

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. The parent compound, EDTA, is known to cause serious eye irritation[5][6].

-

Ingestion: Do not ingest. May cause gastrointestinal irritation[6].

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases[6].

Conclusion

Tetraethyl ethylenediaminetetraacetate (CAS: 3626-00-4) is a crucial derivative of EDTA, designed to overcome the polarity and membrane-impermeability limitations of its parent compound. Its synthesis via Fischer esterification is a standard, high-yield process. The resulting lipophilic molecule serves as an invaluable tool for researchers in chemistry and biology, enabling the study and manipulation of metal ions in organic and intracellular environments. Proper analytical characterization is essential to confirm its identity and purity, and standard laboratory safety protocols should be strictly adhered to during its handling and use.

References

- Sigma-Aldrich. Ethylenediaminetetraacetic acid triethyl ester.

- PubChem, National Institutes of Health.

- Sigma-Aldrich. Ethylenediaminetetraacetic acid 0.01M.

- BOC Sciences. Application of EDTA in experimental research and molecular biology.

- MedchemExpress.com. Ethylenediamine-N,N,N,N-tetraacetic Acid Tetraethyl Ester.

- Fisher Scientific. SAFETY DATA SHEET: Ethylenediaminetetraacetic acid.

- Wikipedia. Ethylenediaminetetraacetic acid.

- PubChem, National Institutes of Health. Ethylenediaminetetraacetic Acid.

- Carl ROTH. Safety Data Sheet: Ethylenediamine tetraacetic acid.

- NCBI Bookshelf. Ethylenediaminetetraacetic Acid (EDTA).

- Ryczkowski, J.

- University of Bristol. Synthesis of EDTA.

Sources

- 1. Tetraethyl ethylenediaminetetraacetate | C18H32N2O8 | CID 261554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 4. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. fishersci.com [fishersci.com]

Introduction: Beyond the Parent Acid, a Lipophilic Chelator

An In-Depth Technical Guide to Tetraethyl Ethylenediaminetetraacetate

For Researchers, Scientists, and Drug Development Professionals

Ethylenediaminetetraacetic acid (EDTA) is a well-established chelating agent with a broad spectrum of applications in pharmaceuticals, from preventing degradation of active pharmaceutical ingredients (APIs) to treating heavy metal toxicity.[1][2] However, its hydrophilic nature can limit its utility in certain drug delivery systems and formulations. This guide focuses on a key derivative: Tetraethyl ethylenediaminetetraacetate. By esterifying the four carboxylic acid groups of EDTA with ethanol, a more lipophilic molecule is created, opening new avenues for its application in research and drug development. This document serves as a comprehensive technical resource on the core properties, synthesis, analysis, and applications of Tetraethyl ethylenediaminetetraacetate, with a particular focus on its relevance to the pharmaceutical sciences.

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its effective application. Tetraethyl ethylenediaminetetraacetate is a distinct chemical entity from its parent acid, EDTA, with properties that are critical for formulation scientists and medicinal chemists.

Molecular Structure

The structure of Tetraethyl ethylenediaminetetraacetate features a central ethylenediamine backbone with four ethyl acetate arms. This structure is responsible for its chelating properties, while the ethyl ester groups impart a significant degree of lipophilicity compared to EDTA.

Caption: Molecular Structure of Tetraethyl ethylenediaminetetraacetate.

Quantitative Data Summary

The following table summarizes the key quantitative and identifying information for Tetraethyl ethylenediaminetetraacetate.

| Property | Value | Source |

| Molecular Formula | C18H32N2O8 | [3] |

| Molecular Weight | 404.5 g/mol | [3] |

| Monoisotopic Mass | 404.21586598 Da | [3] |

| CAS Number | 3626-00-4 | [3] |

| IUPAC Name | ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate | [3] |

| SMILES | CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | [3] |

| InChIKey | BUKIENGEWNQURM-UHFFFAOYSA-N | [3] |

Part 2: Synthesis and Manufacturing

The industrial synthesis of Tetraethyl ethylenediaminetetraacetate is not as widely documented as that of EDTA. However, a logical and efficient synthesis pathway can be extrapolated from the well-established methods for EDTA production, followed by an esterification step. The most common industrial synthesis of EDTA involves the reaction of ethylenediamine, formaldehyde, and a cyanide source.[4]

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a multi-stage process, beginning with the formation of the tetranitrile intermediate, followed by hydrolysis to EDTA, and finally, esterification to the tetraethyl ester.

Caption: Conceptual workflow for the synthesis of Tetraethyl ethylenediaminetetraacetate.

Experimental Protocol: A Generalized Approach

The following is a generalized, conceptual protocol for the laboratory-scale synthesis of Tetraethyl ethylenediaminetetraacetate. Note: This protocol is for illustrative purposes and should be optimized and validated under appropriate laboratory safety conditions.

Step 1: Synthesis of Ethylenediaminetetraacetic Acid (EDTA)

-

This step can be performed using established literature methods, such as the reaction of ethylenediamine with formaldehyde and sodium cyanide, followed by acid hydrolysis.[4] Alternatively, commercial EDTA can be used as the starting material.

Step 2: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend EDTA in a large excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. The choice of catalyst is critical to drive the reaction towards the ester product.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Remove the excess ethanol under reduced pressure.

-

Extract the crude product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent in vacuo to yield the crude Tetraethyl ethylenediaminetetraacetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound.

-

Part 3: Analytical Characterization

The identity and purity of Tetraethyl ethylenediaminetetraacetate must be rigorously confirmed using a suite of analytical techniques. Each technique provides unique structural information, and together they form a comprehensive analytical package.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is essential for confirming the presence of the ethyl groups (triplet and quartet signals) and the protons on the ethylenediamine backbone and the acetate arms. The chemical shifts and coupling patterns provide a detailed map of the proton environment.

-

¹³C NMR: Carbon NMR complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the EDTA backbone.

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like Tetraethyl ethylenediaminetetraacetate. GC-MS provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used as a fingerprint for identification. The PubChem database lists key mass-to-charge ratio (m/z) peaks for this compound, with prominent peaks at 202, 331, and 130.[3]

-

-

Infrared (IR) Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Key characteristic absorptions for Tetraethyl ethylenediaminetetraacetate would include a strong C=O stretch for the ester groups (typically around 1735 cm⁻¹) and C-O stretches.[3]

-

Part 4: Applications in Research and Drug Development

The unique properties of Tetraethyl ethylenediaminetetraacetate make it a valuable tool in various aspects of pharmaceutical research and development.

Lipophilic Chelator for Drug Delivery

The ethyl ester groups significantly increase the lipophilicity of the EDTA scaffold. This property can be leveraged in drug delivery systems to:

-

Encapsulate Metal-Based Drugs: For therapeutic agents that contain a metal ion, Tetraethyl ethylenediaminetetraacetate can act as a lipophilic chelator to encapsulate the drug within lipid-based delivery systems, such as liposomes or nanoparticles. This can improve the drug's stability, solubility, and pharmacokinetic profile.

-

Enhance Membrane Permeability: The increased lipophilicity may facilitate the transport of chelated metal ions across biological membranes, which could be advantageous for targeting intracellular processes.

A notable application of EDTA in drug delivery is in the formulation of doxorubicin liposomes.[5] An ammonium EDTA gradient can be used to load doxorubicin into liposomes, resulting in a stable formulation with reduced cardiotoxicity.[5] The use of the more lipophilic Tetraethyl ethylenediaminetetraacetate could be explored to further optimize such systems.

Stabilizer in Pharmaceutical Formulations

Trace metal ions can catalyze the degradation of APIs, leading to a loss of potency and the formation of impurities.[1] EDTA and its derivatives are widely used as stabilizers in pharmaceutical formulations to chelate these metal ions.[] Tetraethyl ethylenediaminetetraacetate, with its enhanced solubility in non-aqueous and lipid-based formulations, can serve as an effective stabilizer in:

-

Ointments and creams

-

Oil-based injectable formulations

-

Soft gelatin capsules

By sequestering metal ions, it can prevent oxidative degradation and maintain the stability and shelf-life of the drug product.[1]

Part 5: Safety and Handling

-

Potential Hazards: Based on the SDS for EDTA, the tetraethyl ester may cause serious eye irritation.[7] As with many organic chemicals, inhalation of dusts or mists may be harmful.[7]

-

Handling Precautions:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

-

It is imperative to consult a specific and up-to-date Safety Data Sheet from the supplier before handling this chemical.

Conclusion

Tetraethyl ethylenediaminetetraacetate represents a valuable lipophilic derivative of the widely used chelating agent, EDTA. Its molecular weight of 404.5 g/mol and its unique physicochemical properties make it a promising candidate for advanced applications in drug delivery and formulation science. By understanding its synthesis, analytical characterization, and potential applications, researchers and drug development professionals can unlock new possibilities for creating more stable, effective, and targeted therapeutics. The insights provided in this guide serve as a foundational resource for the exploration and implementation of this versatile molecule in the pharmaceutical landscape.

References

- EP0085277A1 - Process for the production of ethylenediamine tetraacetic acid - Google P

-

EDTA synthesis and selected applications. (URL: [Link])

-

EDTA Chelation Therapy for the Treatment of Neurotoxicity - MDPI. (URL: [Link])

-

Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem. (URL: [Link])

-

ethylenediaminetetraacetic acid chelation: Topics by Science.gov. (URL: [Link])

-

Proton NMR spectra of EDTA and its Ca²⁺-complexed forms at different... - ResearchGate. (URL: [Link])

-

The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC - NIH. (URL: [Link])

-

The Role of EDTA in Pharmaceutical Stability and Drug Delivery. (URL: [Link])

-

EDTA: Uses and Risks - WebMD. (URL: [Link])

-

Tetraethyl ethylenediaminetetraacetate | C18H32N2O8 | CID 261554 - PubChem. (URL: [Link])

-

Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Safety Data Sheet: Ethylenediamine tetraacetic acid - Carl ROTH. (URL: [Link])

-

FTIR Spectra of (a) ethylenediaminetriethylacetate functionalised silica-gel (S-EDTEA) - ResearchGate. (URL: [Link])

-

EDTA synthesis and selected applications - Biblioteka Nauki. (URL: [Link])

-

Ethylenediaminetetraacetic acid - the NIST WebBook. (URL: [Link])

-

Ethylenediaminetetraacetic acid EDTA - mzCloud. (URL: [Link])

-

Ethylenediaminetetraacetate | C10H12N2O8-4 | CID 164551 - PubChem. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tetraethyl ethylenediaminetetraacetate | C18H32N2O8 | CID 261554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Tetraethyl ethylenediaminetetraacetate IUPAC name

Topic: Tetraethyl Ethylenediaminetetraacetate: Structural Elucidation, Synthesis, and Bio-Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraethyl ethylenediaminetetraacetate (Tetraethyl EDTA) represents a critical lipophilic derivative of the ubiquitous chelator EDTA. While the parent acid is strictly hydrophilic and membrane-impermeable, the tetraethyl ester variant serves as a "masked" precursor. Its high lipophilicity allows for passive diffusion across lipid bilayers, where intracellular esterases hydrolyze it back to the active chelating species. This "Trojan Horse" mechanism is pivotal in intracellular metallomics, heavy metal detoxification studies, and the development of prodrug strategies. This guide provides a rigorous analysis of its nomenclature, synthesis, and application protocols.

Part 1: Structural Elucidation & IUPAC Nomenclature

The naming of Tetraethyl EDTA requires a systematic deconstruction of the parent structure (Ethylenediaminetetraacetic acid) and the application of IUPAC rules for esters and tertiary amines.

Systematic Derivation

-

Parent Skeleton: The core structure is ethane-1,2-diamine (

). -

Substituents: Four acetic acid groups replace the amine hydrogens. The parent acid is 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetic acid.

-

Esterification: All four carboxylic acid protons are replaced by ethyl groups (

). -

Rigorous IUPAC Name:

Tetraethyl 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate [1]

-

Alternative IUPAC (Substitutive):

Ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate [1]

Structural Visualization

The following diagram illustrates the hierarchical breakdown of the nomenclature components.

Caption: Figure 1. Hierarchical derivation of the Tetraethyl EDTA IUPAC name from its diamine core.

Part 2: Physicochemical Profile

Understanding the shift in properties from the parent acid to the ester is crucial for experimental design. The esterification masks the polar carboxyl groups, significantly altering solubility and membrane permeability.

Table 1: Comparative Properties of EDTA vs. Tetraethyl EDTA

| Property | EDTA (Free Acid) | Tetraethyl EDTA | Impact on Application |

| CAS Number | 60-00-4 | 3626-00-4 | Unique identifier for procurement.[1] |

| Formula | Increased MW due to ethyl groups.[1] | ||

| Mol. Weight | 292.24 g/mol | 404.46 g/mol | - |

| Physical State | White Crystalline Solid | Viscous Liquid / Low-Melting Solid | Easier to dissolve in organic solvents.[1] |

| Water Solubility | Low (increases at pH > 8) | Negligible | Requires DMSO/Ethanol for stock solutions.[1] |

| Lipophilicity (LogP) | ~ -0.8 (Hydrophilic) | ~ 1.5 - 2.0 (Lipophilic) | Enables passive membrane diffusion.[1] |

| Chelation Capacity | High (Direct) | None (Latent) | Must be hydrolyzed to bind metals.[1] |

Part 3: Synthetic Pathways & Quality Control

The synthesis of Tetraethyl EDTA is a classic Fischer esterification. However, due to the zwitterionic nature of the parent amino acid, standard acid catalysis can be slow. The use of Thionyl Chloride (

Experimental Protocol: Thionyl Chloride Mediated Synthesis

Safety Note: Perform all steps in a fume hood.

-

Preparation:

-

Charge a dry 250 mL round-bottom flask with EDTA (free acid, 10.0 g, 34.2 mmol) .

-

Suspend in absolute Ethanol (100 mL) .

-

Chill the suspension to 0°C in an ice bath.

-

-

Activation:

-

Reflux:

-

Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 12–16 hours .

-

The solution should become clear as the EDTA dissolves and converts to the ester.

-

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove excess ethanol and

. -

Resuspend the residue in Dichloromethane (DCM, 100 mL) .

-

Wash carefully with saturated Sodium Bicarbonate (

) solution to neutralize residual acid (Caution: -

Wash with brine, dry over anhydrous

, and concentrate to yield the product.

-

-

Validation (QC):

-

IR Spectrum: Look for the disappearance of the broad OH stretch (2500-3300

) and the appearance of a sharp Ester C=O stretch (~1735 -

NMR (

): Confirm the presence of the ethyl group: A quartet (~4.1 ppm) and a triplet (~1.2 ppm).

-

Synthesis Workflow Diagram

Caption: Figure 2.[1][5] Step-by-step synthesis workflow for Tetraethyl EDTA using Thionyl Chloride.

Part 4: Functional Applications in Drug Development

The primary utility of Tetraethyl EDTA in drug development lies in its ability to bypass the cell membrane, acting as a pro-chelator .

The "Trojan Horse" Mechanism

-

Permeation: Unlike EDTA (charged at physiological pH), Tetraethyl EDTA is uncharged and lipophilic. It diffuses freely through the plasma membrane.

-

Activation: Once inside the cytosol, non-specific intracellular esterases hydrolyze the ethyl ester groups.

-

Trapping: The resulting species is the charged EDTA anion (or partially hydrolyzed intermediates). This species is now membrane-impermeable and becomes "trapped" inside the cell.

-

Chelation: The trapped EDTA chelates intracellular metal ions (

,

Protocol: Intracellular Hydrolysis Assay

To verify the bio-activation of the ester:

-

Cell Culture: Plate HeLa or CHO cells in 96-well plates.

-

Treatment: Incubate with Tetraethyl EDTA (10-50

) dissolved in DMSO (final DMSO <0.1%). -

Detection: After 1-4 hours, lyse cells and measure free metal ion concentration (e.g., using Fluo-4 for

) compared to controls. A decrease in free

Caption: Figure 3.[1] The "Trojan Horse" mechanism of intracellular delivery and activation.

References

-

PubChem. (n.d.). Tetraethyl ethylenediaminetetraacetate (Compound).[6] National Library of Medicine. Retrieved from [Link]

-

Greenberg, J. A., & Sammakia, T. (2017).[4] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[4] The Journal of Organic Chemistry, 82(6), 3245–3251. (Cited for Thionyl Chloride esterification mechanism). Retrieved from [Link][1]

-

Arslan, P., Di Virgilio, F., Beltrame, M., Tsien, R. Y., & Pozzan, T. (1985). Cytosolic Ca2+ homeostasis in Ehrlich and Yoshida carcinomas. A new, membrane-permeant chelator of heavy metals reveals that these ascites tumor cell lines have normal cytosolic free Ca2+. Journal of Biological Chemistry, 260(5), 2719-2727. (Foundational reference for membrane-permeant ester chelators). Retrieved from [Link]

Sources

- 1. Ethylenediaminetetraacetic acid | 60-00-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Tetraethyl ethylenediaminetetraacetate | C18H32N2O8 | CID 261554 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Tetraethyl Ethylenediaminetetraacetate (Tetraethyl EDTA)

Functionality, Physicochemical Kinetics, and Application Protocols

Executive Summary

Tetraethyl ethylenediaminetetraacetate (CAS: 3626-00-4) represents the non-polar, tetra-esterified derivative of the classical chelator EDTA.[1] Unlike its ubiquitous hydrophilic counterparts (disodium or tetrasodium EDTA salts), Tetraethyl EDTA is water-insoluble and highly lipophilic.

This structural modification fundamentally alters its function: it acts as a pro-chelator . In this form, it lacks the free carboxylate groups necessary for metal coordination. Its primary utility lies in its ability to permeate hydrophobic matrices (cell membranes, lipid bilayers, organic solvents). Once localized within the target compartment, it functions either as a stable organic-phase scavenger or, upon hydrolytic cleavage by specific esterases, as a delivery system for active EDTA.

This guide provides a rigorous analysis of its molecular architecture, hydrolysis kinetics, and validated experimental protocols for researchers in drug formulation and chemical biology.

Part 1: Molecular Architecture & Physicochemical Properties

To deploy Tetraethyl EDTA effectively, one must understand how it differs from the standard "EDTA" found in most buffers.

1.1 Structural Comparison

| Feature | Tetraethyl EDTA | Disodium EDTA ( | EDTA-AM (Acetoxymethyl Ester) |

| CAS Number | 3626-00-4 | 6381-92-6 | 117326-80-4 |

| Polarity | Lipophilic (Non-polar) | Hydrophilic (Polar) | Lipophilic (Non-polar) |

| Solubility | Organic solvents (Benzene, DMSO, CHCl3) | Water (pH dependent) | DMSO, Anhydrous solvents |

| Chelation State | Masked (Inactive) | Active (Direct chelation) | Masked (Inactive) |

| Cell Permeability | High (Passive Diffusion) | Low (Requires transporters/damage) | High (Passive Diffusion) |

| Hydrolysis Rate | Slow/Resistant (Stable Ethyl bond) | N/A | Rapid (Labile Acetal bond) |

1.2 The "Masking" Mechanism

In Tetraethyl EDTA, the four carboxylic acid groups (

-

Steric Consequence: The ethyl groups physically block the coordination sphere.

-

Electronic Consequence: The oxygen atoms in the ester linkage lack the negative charge density required to form stable ionic bonds with metal cations.

Key Insight: Tetraethyl EDTA cannot chelate metals in its native form. It must undergo hydrolysis to restore the active carboxylate anions.

Part 2: Mechanism of Action (The Pro-Chelator Strategy)

The utility of Tetraethyl EDTA is dictated by the environment's ability to cleave its ester bonds.

2.1 Intracellular Kinetics vs. Chemical Synthesis

While Acetoxymethyl (AM) esters are the gold standard for rapid biological loading due to their high lability to cytosolic esterases, Tetraethyl esters are significantly more stable.

-

In Biology: Intracellular hydrolysis of ethyl esters is inefficient in many cell types (e.g., erythrocytes) compared to AM esters. This makes Tetraethyl EDTA useful as a slow-release chelator or a negative control in calcium signaling studies to distinguish between rapid chelation (AM) and solvent effects.

-

In Chemistry: The stability of the ethyl ester makes it an ideal ligand precursor in organic synthesis. It can be dissolved in organic phases to scavenge trace metals from lipids or non-polar reaction mixtures, preventing oxidation without precipitating out of solution.

2.2 Pathway Visualization

Figure 1: Mechanism of transport and activation.[2] Note the critical dependence on esterase activity for activation.

Part 3: Applications & Experimental Protocols

3.1 Application: Organic Phase Metal Scavenging (Lipid Stabilization)

Context: In drug development, lipid-based formulations (e.g., liposomes, emulsions) are susceptible to oxidation catalyzed by trace metals (Cu, Fe). Water-soluble EDTA cannot dissolve in the oil phase to trap these initiators. Tetraethyl EDTA is soluble in the oil phase.

Protocol: Lipid Peroxidation Inhibition Assay

Reagents:

-

Lipid substrate (e.g., Linoleic acid or formulation base).

-

Tetraethyl EDTA (dissolved in Ethanol or DMSO).

-

Trace Metal Initiator (

or -

TBARS Reagents (Thiobarbituric acid).

Workflow:

-

Preparation: Dissolve Tetraethyl EDTA in a minimal volume of ethanol to create a 100 mM stock.

-

Induction: Add lipid substrate to reaction vessels. Spike with trace metal initiator (e.g., 10

M -

Treatment: Add Tetraethyl EDTA stock to the organic/lipid phase (Final conc: 50–500

M).-

Control A: No Chelator.

-

Control B:

(added to aqueous phase, if biphasic).

-

-

Incubation: Incubate at 37°C for 24 hours under agitation.

-

Quantification: Measure oxidation by-products using TBARS assay (Absorbance at 532 nm).

Data Interpretation:

-

If Tetraethyl EDTA reduces TBARS levels significantly compared to the untreated control, it indicates successful sequestration of metal catalysts within the lipid phase (or at the interface).

3.2 Application: Intracellular Loading (The "Slow-Load" Method)

Context: Use this when you require a high concentration of intracellular chelator but want to avoid the rapid acidification associated with the breakdown of AM esters (which release formaldehyde and acetic acid rapidly).

Protocol: Intracellular Zinc Depletion

Workflow Visualization:

Figure 2: Step-by-step workflow for intracellular loading. The "Hydrolysis Phase" is longer than standard AM protocols due to the stability of the ethyl ester.

Critical Technical Notes:

-

Solvent Control: Tetraethyl EDTA requires DMSO for solubilization. Always run a vehicle control (DMSO only) to ensure observed effects are not due to solvent toxicity.

-

Viability Check: High concentrations (>100

M) or long incubations can be toxic. Validate cell health using Calcein-AM or Trypan Blue post-experiment. -

Specificity: Unlike BAPTA (calcium-specific), hydrolyzed EDTA is a broad-spectrum chelator (

,

Part 4: Synthesis & Handling

Synthesis (Brief Overview for Context):

Tetraethyl EDTA is typically synthesized by the esterification of EDTA acid with ethanol in the presence of an acid catalyst (e.g.,

-

Reaction:

-

Purification: The product is extracted into an organic solvent (e.g., chloroform) and washed with bicarbonate to remove unreacted acid.

Handling & Safety:

-

Storage: Store at -20°C. Keep desiccated. Hydrolysis occurs slowly in the presence of moisture.

-

Toxicity: While the ester itself is low-toxicity, it metabolizes into EDTA (which sequesters essential blood calcium) and ethanol. Handle with standard PPE.

References

-

PubChem. (2025).[2] Tetraethyl ethylenediaminetetraacetate (Compound).[2][3][4][5] National Library of Medicine. Available at: [Link]

- Lennon, W. J. (1970). Stabilization of fats and oils with esters of EDTA and related compounds. U.S. Patent 3,497,535.

- Tsien, R. Y. (1981). A non-disruptive technique for loading calcium buffers and indicators into cells. Nature, 290(5806), 527–528.

- Arslan, P., Di Virgilio, F., Beltrame, M., Tsien, R. Y., & Pozzan, T. (1985). Cytosolic Ca2+ homeostasis in Ehrlich and Yoshida carcinomas. A new, membrane-permeant chelator of heavy metals reveals that these ascites tumor cell lines have normal cytosolic free Ca2+. Journal of Biological Chemistry, 260(5), 2719–2727.

Sources

- 1. What is EDTA and What is it Used For? - Shanghai Chemex [shanghaichemex.com]

- 2. Tetraethyl ethylenediaminetetraacetate | C18H32N2O8 | CID 261554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylenediaminetetraacetic Acid | C10H16N2O8 | CID 6049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

Commercial Production of Tetraethyl Ethylenediaminetetraacetate (Tetraethyl EDTA)

Content Type: Technical Whitepaper & Process Guide

Subject: CAS 3626-00-4 |

Executive Summary

Tetraethyl ethylenediaminetetraacetate (Tetraethyl EDTA) is the tetra-ester derivative of the ubiquitous chelating agent EDTA. Unlike its parent acid or sodium salts, Tetraethyl EDTA is lipophilic, allowing it to cross cellular membranes and function in non-aqueous organic synthesis. It serves as a critical intermediate in the synthesis of pharmaceutical prodrugs, modified ligands for metalloprotein inhibition, and specialized peptide backbones.

This guide details the Thionyl Chloride (SOCl₂) mediated synthesis.[1][2][3][4] While sulfuric acid-catalyzed Fischer esterification is cheaper, it often yields incomplete esterification and difficult-to-remove piperazine byproducts due to the high temperatures required. The SOCl₂ route is the "Gold Standard" for pharmaceutical-grade applications, offering higher purity profiles (>98%) and simplified workup suitable for GLP/GMP environments.

Part 1: Chemical Basis & Reaction Mechanism

The Challenge of Zwitterions

EDTA acid exists as a zwitterion in its solid state. The amine nitrogens are protonated by the carboxylic acid groups, creating a stable internal salt structure that is sparingly soluble in most organic solvents, including ethanol.

-

Problem: Standard esterification requires the carboxylic acid to be free and available for nucleophilic attack.

-

Solution: The introduction of Thionyl Chloride (

) serves a dual purpose: it generates anhydrous HCl in situ to protonate the amines (breaking the zwitterion) and activates the carboxyl groups as acyl chlorides or activated complexes, driving the reaction to completion.

Reaction Mechanism (DOT Visualization)

The mechanism proceeds via the activation of the carboxylic acid carbonyl by the thionyl chloride, followed by nucleophilic attack by the ethanol oxygen.

Figure 1: Reaction pathway for the conversion of EDTA acid to Tetraethyl EDTA using Thionyl Chloride. The activation step overcomes the zwitterionic stability of the starting material.

Part 2: Commercial Synthesis Protocol

Experimental Design Strategy

This protocol is designed for a Pilot Scale (10 kg batch) but acts as a scalable model for metric-ton production.

-

Stoichiometry: A significant excess of ethanol is used as both reagent and solvent.

-

Thermal Control: The addition of SOCl₂ is highly exothermic.[1] Controlled addition is the primary safety parameter.

-

Atmosphere: The reaction must be kept strictly anhydrous. Moisture hydrolyzes SOCl₂ to SO₂ and HCl, depleting the reagent and potentially stalling the conversion.

Reagents & Specifications

| Reagent | Role | Grade Requirement | Molar Eq. |

| EDTA (Free Acid) | Substrate | >99% (Low metal content) | 1.0 |

| Absolute Ethanol | Solvent/Reagent | Anhydrous (<0.05% H₂O) | 20.0 |

| Thionyl Chloride | Activator | >99% Reagent Grade | 4.5 |

| Dichloromethane | Extraction Solvent | ACS Grade | N/A |

| Sodium Bicarbonate | Neutralizer | USP Grade | N/A |

Step-by-Step Workflow

Phase 1: Reaction Setup

-

Reactor Prep: Purge a glass-lined or Hastelloy reactor with dry nitrogen. Ensure the reflux condenser is set to 0°C. Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize SO₂ and HCl off-gas.

-

Slurry Formation: Charge the reactor with Absolute Ethanol (20 vol) . Engage the impeller (high shear preferred). Add EDTA Acid (1.0 wt) . The mixture will form a white, opaque slurry.

-

Note: EDTA will NOT dissolve at this stage.

-

Phase 2: Activation & Reflux

-

Controlled Addition: Cool the slurry to 0–5°C . Begin the dropwise addition of Thionyl Chloride (4.5 eq) .

-

Critical: Maintain internal temperature <10°C. The reaction releases significant heat and gas.

-

Observation: As HCl is generated, the EDTA will begin to dissolve, and the slurry will thin.

-

-

Reflux: Once addition is complete, warm the mixture to room temperature over 1 hour. Then, heat to Reflux (78°C) for 12–16 hours .

-

Endpoint: The solution should be clear and homogeneous. Monitor by TLC (Mobile phase: MeOH/DCM 1:9) or HPLC.

-

Phase 3: Workup & Isolation

-

Concentration: Distill off excess ethanol under reduced pressure (vacuum distillation) until a viscous oil or semi-solid residue remains.

-

Quench: Redissolve the residue in Dichloromethane (DCM) . Slowly pour this organic phase into an ice-cold saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Why: This neutralizes the HCl salts of the amine. The ester will partition into the DCM layer.

-

-

Separation: Separate the organic layer. Wash the aqueous layer twice with fresh DCM to recover yield.

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous Magnesium Sulfate (MgSO₄).

Phase 4: Purification

-

Solvent Removal: Evaporate the DCM to yield the crude Tetraethyl EDTA as a pale yellow oil or low-melting solid.

-

Recrystallization (Optional for >99.5%): Recrystallize from a mixture of Diethyl Ether and Hexane.

Part 3: Process Flow & Engineering Controls

The following diagram illustrates the unit operations required for commercial production, emphasizing the gas scrubbing system essential for environmental compliance.

Figure 2: Unit operation flow for the commercial production of Tetraethyl EDTA, highlighting solvent recovery and emission control.

Part 4: Quality Control & Analytical Data

For drug development applications, the following specifications must be met to ensure the absence of hydrolysis products (mono/di/tri esters).

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | Pale yellow oil to white waxy solid |

| Identification | ¹H-NMR (CDCl₃) | Quartet at 4.15 ppm (Ethyl CH₂), Singlet at 3.6 ppm (Backbone) |

| Assay | HPLC (C18 Column) | ≥ 98.0% |

| Residual Solvents | GC-Headspace | EtOH < 5000 ppm, DCM < 600 ppm |

| Water Content | Karl Fischer | < 0.5% |

| Acid Value | Titration | < 2.0 mg KOH/g (Indicates free acid) |

Part 5: Applications in Drug Development

Prodrug Synthesis

Tetraethyl EDTA is often used as a lipophilic precursor. Once inside the body, esterases hydrolyze the ethyl groups, releasing the active chelating agent locally.[5] This is particularly useful for:

-

Intracellular Chelation: Removing heavy metals (Pb, Hg) that have sequestered inside tissues where hydrophilic EDTA salts cannot penetrate.[5]

-

Metalloproteinase Inhibition: Delivering the chelator directly to the active site of zinc-dependent enzymes.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Tetraethyl EDTA serves as a backbone modifier. It allows for the introduction of a metal-binding motif into a peptide chain without the solubility issues associated with the free acid.

Non-Aqueous Chelation

Unlike sodium EDTA, the tetraethyl ester is soluble in solvents like DCM, THF, and Toluene. This allows researchers to perform chelation or scavenging of metal catalysts (e.g., Palladium removal) from organic reaction mixtures during the synthesis of Active Pharmaceutical Ingredients (APIs).

References

-

Original Synthesis & Properties

-

Münz, F. (1935). Polyamino carboxylic acids and process of making same. U.S. Patent 2,130,505.

-

- Thionyl Chloride Activation Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Acid Chloride mechanism causality).

-

EDTA Ester Applications in Cell Biology

-

Purification & Impurity Profile

-

ResearchGate Discussion/Protocol. (2016). Purification of esterification products. (Validates the liquid-liquid extraction method for esters).

-

-

Safety Data (SOCl₂)

-

PubChem. (n.d.). Thionyl Chloride Compound Summary.

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. EDTA, AM ester | AAT Bioquest [aatbio.com]

- 6. EDTA Solution Preparation and Recipe | AAT Bioquest [aatbio.com]

Methodological & Application

Application Note: High-Precision Organic Synthesis using Tetraethyl Ethylenediaminetetraacetate (TE-EDTA)

[1]

Strategic Abstract: The "Solubility Switch" in Ligand Design

Tetraethyl ethylenediaminetetraacetate (TE-EDTA, CAS 3626-00-4) represents a critical "solubility switch" in organic synthesis.[1] While Ethylenediaminetetraacetic acid (EDTA) is the gold standard for aqueous chelation, its zwitterionic nature renders it insoluble in most organic solvents, severely limiting its utility in covalent scaffold construction.

TE-EDTA masks the carboxylic acid functionality as ethyl esters, converting a highly polar, water-soluble chelator into a lipophilic, organic-soluble building block. This transformation unlocks three primary synthetic pathways:

-

Nucleophilic Acyl Substitution (Aminolysis): Synthesis of dendrimer cores and polyamide networks.[1]

-

Hydride Reduction: Access to poly-amino alcohols (e.g., THEED) for polyurethane catalysis and cross-linking.[1]

-

Desymmetrization: Controlled partial hydrolysis to create "Janus" ligands with mixed ester/acid functionality for orthogonal conjugation.

This guide provides validated protocols for deploying TE-EDTA in non-aqueous environments, emphasizing kinetic control and purification strategies.

Chemical Logic & Reactivity Profile

The Lipophilic Advantage

Unlike EDTA (H₄Y), which exists as a zwitterion in the solid state and requires high pH for dissolution, TE-EDTA dissolves readily in CHCl₃, CH₂Cl₂, THF, and Toluene. This allows for homogenous phase reactions with electrophiles and nucleophiles that are moisture-sensitive or water-insoluble.[1]

Reactivity Landscape

The ethyl ester groups are moderately reactive electrophiles.[1] They are less reactive than acid chlorides (preventing runaway side reactions) but sufficiently reactive toward primary amines to form amides without coupling reagents (DCC/EDC).[1]

Figure 1: The central role of TE-EDTA in accessing diverse chemical architectures via organic-phase transformations.

Application 1: Synthesis of PAMAM Dendrimer Cores (Generation 0)

The most prevalent use of TE-EDTA is as the core initiator for Polyamidoamine (PAMAM) dendrimers. The reaction involves the exhaustive aminolysis of all four ester groups with ethylenediamine (EDA).

Critical Mechanistic Insight

The Cross-Linking Trap: A common failure mode is the formation of "bridged" dimers where one EDA molecule reacts with two TE-EDTA molecules. Solution: Le Chatelier’s principle must be aggressively applied. A massive molar excess of diamine is required to statistically ensure that every ester group encounters a free amine rather than a bound amine.[1]

Protocol: Divergent Core Synthesis

Target: N,N,N',N'-Tetrakis(2-aminoethylcarbamoylmethyl)ethylenediamine (PAMAM G0 Core).

Reagents:

-

TE-EDTA (1.0 equiv)[1]

-

Ethylenediamine (EDA) (40.0 equiv) – Note: Large excess is mandatory.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous MeOH (concentration ~0.1 M relative to TE-EDTA).

-

Amine Loading: Add Ethylenediamine (EDA) to the flask. Cool to 0°C under N₂ atmosphere.[1]

-

Addition: Dissolve TE-EDTA in a minimum volume of MeOH. Add this solution dropwise to the stirring EDA solution over 60 minutes.

-

Why? Slow addition keeps the local concentration of diamine high relative to the ester, preventing cross-linking.

-

-